Compound Description: Imatinib mesylate, known commercially as Gleevec, is an anti-cancer medication primarily used for the treatment of chronic myeloid leukemia (CML) and other malignancies. It functions as a tyrosine kinase inhibitor, specifically targeting the BCR-Abl tyrosine kinase, thereby inhibiting the proliferation of cancerous cells. [, , ]
Relevance: While not directly sharing the sulfonyl group, Imatinib mesylate exhibits structural similarities to N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. Both compounds feature a central benzamide moiety and a substituted piperazine ring. The presence of these common pharmacophores suggests potential overlap in their pharmacological profiles or mechanisms of action, making Imatinib mesylate a relevant compound for comparison. [, , ]
Compound 2: Ponatinib
Compound Description: Ponatinib is another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It exhibits potent activity against native and mutated forms of BCR-Abl, including the T315I mutation, which confers resistance to other tyrosine kinase inhibitors like Imatinib. [, ]
Relevance: Ponatinib shares a similar scaffold with N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, encompassing a benzamide core and a substituted piperazine ring. Although Ponatinib lacks the sulfonyl group, the structural resemblance suggests that it may offer insights into potential structure-activity relationships and alternative substitutions that could modulate the pharmacological properties of the target compound. [, ]
Compound Description: This compound, developed by ZENECA, is a potent and selective leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction, making it a potential candidate for treating asthma and other inflammatory respiratory conditions. []
Relevance: This compound and N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide share the common structural feature of a sulfonamide group (-SO2NH-) attached to a benzamide moiety. Comparing their activities and structural differences could provide insights into the role of the sulfonamide group and other substituents in modulating their respective biological targets. []
Compound Description: This class of compounds displays bactericidal and fungicidal activities. Specifically, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide exhibits a minimum inhibitory concentration (MIC) of 31.2 μg/mL against Mycobacterium luteum, and N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide inhibits the growth of Aspergillus niger at a similar MIC (31.2 μg/mL). [, ]
Relevance: These compounds, particularly N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide, share the sulfonamide and benzamide moieties with N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. Despite differences in the substituents on the benzamide ring and the absence of the piperazine ring in some analogs, the shared core structure and observed biological activities make them relevant for investigating the structure-activity relationship of sulfonamide-containing benzamides. [, ]
Compound Description: DPI-221 is a novel benzhydrylpiperazine compound with demonstrated selectivity for the κ-opioid receptor. It exhibits agonist activity in the mouse isolated vas deferens by inhibiting electrically induced contractions, showcasing potential for modulating bladder activity. [, ]
Relevance: Both DPI-221 and N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide feature a benzamide core and a substituted piperazine ring. Though DPI-221 lacks the sulfonyl group and incorporates a benzhydryl moiety, their shared structural features make it relevant for examining the influence of different substituents on biological activity and receptor selectivity. [, ]
Compound Description: YM-09151-2 is a potent neuroleptic agent exhibiting significant antipsychotic activity. It demonstrates a favorable pharmacological profile with a high ratio of antistereotypic activity to cataleptogenicity compared to other antipsychotics like haloperidol and metoclopramide. [, ]
Relevance: Despite lacking a piperazine ring and the sulfonyl group, YM-09151-2 shares the core benzamide structure with N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. Both compounds also feature a benzyl substituent linked to a nitrogen atom. Examining the structural and pharmacological differences between these compounds may offer insights into alternative substituents and their impact on bioactivity. [, ]
Compound Description: VNO is a potential oxidative impurity identified during the degradation of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. It forms via the oxidation of Venetoclax and can further rearrange to generate another impurity, venetoclax hydroxylamine impurity (VHA). []
Relevance: VNO and N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide share a sulfonamide group linked to a benzamide structure. Although VNO possesses a more complex structure with additional rings and substituents, the presence of a sulfonamide-benzamide motif warrants considering it a related compound. Understanding the formation and properties of VNO might offer insights into the potential metabolic pathways or degradation products of the target compound. []
Compound 8: N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) and Compound 9: N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9)
Compound Description: Both LP-211 and MEL-9 are arylpiperazine derivatives exhibiting high affinity for the serotonin 5-HT7 receptor. They act as antagonists, competitively displacing radioligands and inhibiting cAMP signaling mediated by the 5-HT7 receptor. []
Relevance: Structurally, LP-211 and MEL-9 share a benzylated piperazine moiety with N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. Although they lack the sulfonyl group and incorporate a hexanamide chain instead of the benzamide core, the presence of the substituted piperazine ring makes them relevant for exploring structure-activity relationships and potential activity on serotonin receptors. []
Compound Description: CP-533,536 is an EP2 receptor-selective prostaglandin E2 agonist under development as a potential therapeutic agent for promoting bone fracture healing. []
Relevance: Although structurally distinct from N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, CP-533,536 is included as it also features a sulfonamide group (-SO2NH-) but linked to a pyridine instead of a benzene ring. This difference highlights the versatility of the sulfonamide group in medicinal chemistry and its potential for targeting diverse biological targets. []
Compound Description: This compound is a phenyluracil derivative developed for crop protection formulations. It exists in various crystalline forms, including hydrates, which may impact its stability, solubility, and bioavailability. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.